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Compound of Interest

Compound Name: 1-phenylprop-2-en-1-ol

Cat. No.: B3415870

This guide provides an in-depth analysis of the spectroscopic data for the aromatic alcohol 1-
phenylprop-2-en-1-ol. Intended for researchers, scientists, and professionals in drug
development, this document offers a detailed examination of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic
signature of this compound is crucial for its unambiguous identification, purity assessment, and
for elucidating its role in various chemical and biological processes.

Introduction to 1-phenylprop-2-en-1-ol

1-phenylprop-2-en-1-ol, also known as a-vinylbenzyl alcohol, is an organic compound with the
chemical formula CoH100. Its structure consists of a phenyl group and a vinyl group attached to
the same carbon atom, which also bears a hydroxyl group. This benzylic alcohol is a valuable
building block in organic synthesis and a potential pharmacophore in medicinal chemistry.
Accurate and comprehensive spectroscopic characterization is therefore paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of hydrogen (*H) and carbon
(*3C) nuclei.

Experimental Protocol: NMR Data Acquisition
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High-resolution *H and 3C NMR spectra are typically acquired on a spectrometer operating at a
frequency of 300 MHz or higher.

Sample Preparation: A sample of 5-10 mg of 1-phenylprop-2-en-1-ol is dissolved in
approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (CDCIs), containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

IH NMR Acquisition:

e The prepared sample is transferred to a 5 mm NMR tube.

e The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
o A standard one-pulse sequence is used to acquire the *H NMR spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-
noise ratio.

13C NMR Acquisition:

Using the same sample, the spectrometer is tuned to the 13C frequency.

e A proton-decoupled pulse sequence, such as zgpg30, is employed to simplify the spectrum
and enhance sensitivity.

o A wider spectral width (e.g., 200-220 ppm) is used to encompass all carbon signals.

» A significantly larger number of scans (often several thousand) is required due to the low
natural abundance of the 3C isotope. A relaxation delay of 2-5 seconds is typically used.

'H NMR Spectral Data

The *H NMR spectrum of 1-phenylprop-2-en-1-ol exhibits characteristic signals for the
aromatic, vinylic, and carbinol protons. While a publicly available, fully assigned spectrum is not
readily accessible, data for the isomeric compound (E)-3-phenylprop-2-en-1-ol can provide
some comparative insights.[1]
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Table 1: *H NMR Data for (E)-3-phenylprop-2-en-1-ol in CDCI3[1]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.40-7.22 m 5H Ar-H
6.64 - 6.60 d,J=16.0 Hz 1H =CH-
6.40 - 6.33 m 1H =CH-
4.32 -4.31 m 2H -CH20H
1.58 S 1H -OH

Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol and is provided for comparative
purposes. The chemical shifts and coupling constants for 1-phenylprop-2-en-1-ol will differ
due to the different substitution pattern.

Interpretation of Expected *H NMR Spectrum for 1-phenylprop-2-en-1-ol:

e Aromatic Protons (Ar-H): A multiplet in the range of & 7.2-7.4 ppm, integrating to 5 protons, is
expected for the monosubstituted phenyl ring.

¢ Vinyl Protons (=CH and =CH:): The three vinyl protons will form a complex splitting pattern
(AMX or ABX system). A multiplet for the internal vinyl proton (=CH-) is expected around 6
5.9-6.1 ppm. Two distinct signals, likely doublet of doublets, for the terminal vinyl protons
(=CHz2) are anticipated between & 5.0 and 5.4 ppm.

e Carbinol Proton (-CHOH): A signal for the proton attached to the carbon bearing the hydroxyl
and phenyl groups is expected around & 5.2-5.4 ppm. Its multiplicity will depend on the
coupling with the adjacent vinyl proton.

o Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and
temperature dependent, is expected for the hydroxyl proton.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Table 2: 13C NMR Data for (E)-3-phenylprop-2-en-1-ol in CDClIs[1]

Chemical Shift (6, ppm) Assignment
136.6 Ar-C (quaternary)
131.1 —CH-

128.6 Ar-CH

128.5 —CH-

127.7 Ar-CH

126.4 Ar-CH

63.7 -CH20H

Note: This data is for the isomer (E)-3-phenylprop-2-en-1-ol. The chemical shifts for 1-
phenylprop-2-en-1-ol will be different.

Interpretation of Expected 3C NMR Spectrum for 1-phenylprop-2-en-1-ol:

o Aromatic Carbons (Ar-C): Signals for the phenyl ring carbons are expected in the range of 6
125-145 ppm. This will include one quaternary carbon signal (C-ipso) and three signals for
the protonated aromatic carbons.

» Vinyl Carbons (=C): Two signals for the vinyl carbons are expected between 6 114 and 142
ppm.

e Carbinol Carbon (-CHOH): The carbon atom attached to the hydroxyl and phenyl groups is
expected to resonate in the region of & 70-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
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Attenuated Total Reflectance (ATR)-IR:

o A small amount of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond
or germanium).

e The spectrum is recorded over a range of 4000 to 400 cm~1,
o Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

» A background spectrum of the clean ATR crystal is recorded prior to the sample
measurement and automatically subtracted.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for 1-phenylprop-2-en-1-ol

Wavenumber (cm—?) Intensity Assignment
~3350 Broad, Strong O-H stretch (alcohol)
) C-H stretch (aromatic and
~3080, 3060, 3030 Medium _
vinyl)
) C-H stretch (aliphatic - if any
~2980, 2920 Medium-Weak ) -
impurities)
~1645 Medium C=C stretch (vinyl)
~1600, 1495, 1450 Medium-Strong C=C stretch (aromatic ring)
~1050 Strong C-O stretch (alcohol)
~990, 920 Strong =C-H bend (out-of-plane, vinyl)
C-H bend (out-of-plane,
~760, 700 Strong

monosubstituted benzene)

Interpretation: The broad absorption band around 3350 cm~t is a clear indication of the
presence of a hydroxyl group. The peaks in the 3100-3000 cm~1 region are characteristic of C-
H stretching vibrations in both the aromatic ring and the vinyl group. The presence of the vinyl
group is further confirmed by the C=C stretching vibration at approximately 1645 cm~* and the
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strong out-of-plane bending vibrations around 990 and 920 cm~*. The aromatic ring is identified
by the C=C stretching bands between 1600 and 1450 cm~t and the strong C-H out-of-plane
bending bands characteristic of monosubstitution. The strong C-O stretching vibration around
1050 cm™1 s typical for a secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

Electron lonization (El)-MS:

e The sample is introduced into the ion source of the mass spectrometer, often via a gas
chromatograph (GC) for separation from any impurities.

 In the ion source, molecules are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

» The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z).

o A detector records the abundance of each ion.

MS Data and Interpretation

The mass spectrum of 1-phenylprop-2-en-1-ol is expected to show a molecular ion peak (M+)
corresponding to its molecular weight (134.18 g/mol ).

Table 4: Expected Mass Spectrometry Fragmentation for 1-phenylprop-2-en-1-ol
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miz Proposed Fragment lon
134 [CaH100]* (Molecular lon)
117 [M - OH]* or [M - H20 + HJ*
105 [C7Hs0]* (Benzoyl cation)
91 [C7H7]* (Tropylium cation)
77 [CeHs]* (Phenyl cation)

Interpretation: The molecular ion at m/z 134 confirms the molecular formula. A common
fragmentation pathway for benzylic alcohols is the loss of a hydroxyl radical (*OH) or a water
molecule (H20), leading to ions at m/z 117 and 116, respectively. A significant peak at m/z 105
is likely due to the formation of the stable benzoyl cation. The tropylium ion at m/z 91 is a very
common fragment in compounds containing a benzyl group. The phenyl cation at m/z 77 is also
a characteristic fragment.

Visualizing Spectroscopic Data

Molecular Structure of 1-phenylprop-2-en-1-ol
Caption: Molecular structure of 1-phenylprop-2-en-1-ol.

Proposed Mass Spectrometry Fragmentation Pathway

[CoHo]* -C2H2 > [C7HA]+
-OH m/z = 117 m/z = 91
[CoH100]*
mi/z =134 -Ca2Hs
[C7H50]* -CO > [CeHs]*
m/z = 105 m/z =77

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 1-phenylprop-2-en-1-ol.

Conclusion
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The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and characterization of 1-phenylprop-2-en-1-ol. The combination of NMR, IR,
and MS techniques allows for the unambiguous determination of its molecular structure. While
some of the presented data is for a closely related isomer due to the limited availability of
public domain spectra for the target compound, the interpretations provide a strong predictive
framework for its analysis. For definitive structural confirmation and purity assessment in a
research or industrial setting, it is imperative to acquire and analyze the spectroscopic data on
a verified sample of 1-phenylprop-2-en-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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